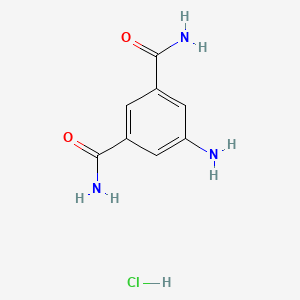

5-Aminoisophthalamide hydrochloride

Description

Overview of Aminoisophthalamide Scaffolds in Contemporary Chemical Science

The aminoisophthalamide core is a significant structural motif in contemporary chemical science, particularly in the realm of supramolecular chemistry and materials science. This scaffold is characterized by a 1,3-disubstituted benzene (B151609) ring bearing two carboxamide groups and an amino group at the 5-position. The arrangement of these functional groups allows for the formation of extensive hydrogen bonding networks, which can direct the self-assembly of molecules into well-defined, higher-order structures. nih.gov

These scaffolds are integral to the design of molecules that can form gels, liquid crystals, and other organized assemblies. The ability of aminoisophthalamide derivatives to self-assemble is being harnessed to create novel materials with applications in areas such as drug delivery and nanotechnology. nih.gov The amino group on the phenyl ring provides a convenient point for further chemical modification, allowing for the fine-tuning of the molecule's properties and the introduction of additional functionalities.

Research Trajectories of Isophthalamide (B1672271) Derivatives

Research into isophthalamide derivatives has followed several promising trajectories, underscoring their versatility and potential in diverse applications. One significant area of investigation is their use as building blocks for supramolecular polymers and nanostructures. For instance, certain isophthalamide derivatives have been shown to self-assemble into organic nanotubes. nih.gov These nanotubes can then serve as templates for the fabrication of other nanomaterials, such as platinum nanotubes, by coating the organic structure and subsequently removing the template. nih.gov

In the field of medicinal chemistry, the isophthalamide scaffold is explored for the development of new therapeutic agents. While specific biological activities of 5-Aminoisophthalamide hydrochloride are not extensively documented in publicly available literature, the broader class of isophthalamides has been investigated for various pharmacological properties. The structural features of these molecules make them attractive candidates for designing enzyme inhibitors and receptor antagonists. nih.govgoogle.com

A notable application of a derivative, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, is as a key intermediate in the synthesis of non-ionic X-ray contrast agents. google.comgoogle.com The hydrochloride salt of this derivative is prepared in high yield and purity, highlighting the industrial relevance of this class of compounds. google.com The synthesis typically involves the amidation of a di-lower-alkyl 5-nitroisophthalate followed by the reduction of the nitro group to an amino group.

Detailed Research Findings

The primary documented research application of a close derivative of this compound is in the synthesis of iodinated contrast media. The compound 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide serves as a crucial precursor in the production of these diagnostic agents. google.com Patents describe a process for preparing this intermediate, which involves the reaction of dimethyl 5-nitroisophthalate with 2,3-dihydroxypropylamine, followed by catalytic hydrogenation to reduce the nitro group. The resulting 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide is then isolated as its hydrochloride salt.

Data Tables

Table 1: Chemical Properties of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride

| Property | Value |

| IUPAC Name | 5-amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide;hydrochloride |

| Molecular Formula | C14H22ClN3O6 |

| Molecular Weight | 363.79 g/mol |

| CAS Number | 203515-86-0 |

| Physical State | Solid (Crystal - Powder) |

| Color | White to Very Pale Yellow |

| Solubility in Water | Soluble |

This data pertains to the N,N'-bis(2,3-dihydroxypropyl) derivative.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminobenzene-1,3-dicarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.ClH/c9-6-2-4(7(10)12)1-5(3-6)8(11)13;/h1-3H,9H2,(H2,10,12)(H2,11,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWLBAUTYWIDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)N)N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminoisophthalamide Hydrochloride and Its Derivatives

Conventional Synthetic Routes to 5-Aminoisophthalamide Hydrochloride

The traditional synthesis of this compound is a multi-step process that begins with a nitrated aromatic precursor. This route is well-documented in patent literature and forms the basis for industrial-scale production. google.com

The established protocol for synthesizing derivatives like 5-amino-N,N′-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride involves a two-stage process: amidation followed by reduction. google.com

Amidation of a Nitro-Aromatic Precursor : The synthesis typically starts with a di-lower-alkyl 5-nitroisophthalate (e.g., dimethyl 5-nitroisophthalate). This starting material is reacted with at least two molar equivalents of an appropriate amine, such as 3-amino-1,2-propanediol, to form the corresponding diamide (B1670390). This reaction is carried out in a lower-aliphatic alcohol solvent, like 2-methoxyethanol (B45455) or ethanol. google.com The reaction proceeds to form 5-nitro-N,N′-bis(R)-isophthalamide. google.com

Catalytic Hydrogenation : Without isolating the newly formed nitro-diamide, the reaction mixture undergoes catalytic hydrogenation. This step reduces the nitro group (-NO₂) to a primary amine group (-NH₂), yielding the desired 5-amino-N,N′-bis(R)isophthalamide. google.com

Salt Formation : The final product can be isolated as a free base by filtering the catalyst and evaporating the solvent. More commonly, it is converted to its hydrochloride salt by adding a strong acid, such as ethanolic hydrogen chloride, to the solution. This causes the crystalline hydrochloride salt to precipitate, which can then be collected by filtration, washed, and dried. google.com

A subsequent step for creating advanced intermediates involves the iodination of the 5-aminoisophthalamide core. For instance, an aqueous solution of 5-amino-N,N′-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride can be reacted with an iodinating agent like sodium iodine dichloride to produce 5-amino-2,4,6-triiodo-N,N′-bis(2,3-dihydroxypropyl)isophthalamide. google.comgoogle.com

Efficiency in chemical synthesis is paramount, and several optimization strategies have been developed for this process. A key area of improvement has been the acceleration of the initial amide formation step.

The use of a basic catalyst, such as sodium metal dissolved in the alcohol solvent to form a sodium alkoxide, dramatically reduces the reaction time. google.com The amide formation, which might otherwise take 10-12 hours to complete, can be finished in just a few hours with the use of a catalyst. google.comgoogle.com While the reaction time is significantly decreased, the yield and quality of the product remain comparable to the uncatalyzed process. google.comgoogle.com

For large-scale industrial production, continuous processing offers significant advantages over batch production. A continuous process for the subsequent iodination reaction involves a series of reactors to control specific parameters like pH and temperature, followed by steps for quenching, decoloring, crystallization, and filtration. google.com This approach highlights a move towards more controlled and efficient manufacturing protocols.

Table 1: Comparison of Catalyzed vs. Uncatalyzed Amide Formation This table is interactive. You can sort and filter the data.

| Parameter | Uncatalyzed Reaction | Base-Catalyzed Reaction | Source(s) |

|---|---|---|---|

| Reaction Time | 10-12 hours | A few hours | google.com, google.com |

| Yield | ~95% | ~98.3% | google.com, google.com |

| Catalyst | None | Strong base (e.g., Sodium Alkoxide) | google.com |

| Temperature | 65-150° C (boiling point of solvent) | 65-150° C (boiling point of solvent) | google.com |

Advanced Techniques in this compound Synthesis

Beyond conventional methods, research into advanced synthetic techniques aims to improve reaction conditions, reduce environmental impact, and enhance catalytic efficiency.

Amide bond formation is one of the most frequently performed reactions in the pharmaceutical and chemical industries. researchgate.net While the conventional synthesis of 5-aminoisophthalamide already employs base catalysis, the broader field of chemistry offers more sophisticated catalytic systems. google.com Modern catalytic approaches for direct amidation—the coupling of a carboxylic acid and an amine—aim to avoid harsh conditions and the use of stoichiometric activating agents, which are not atom-economical. researchgate.netdntb.gov.ua

Advanced catalytic systems that could be applied to this type of synthesis include those based on:

Transition Metals : Various transition metal complexes are known to catalyze amide bond formation. researchgate.net

Aryl Boronic Acids : These have emerged as effective catalysts for direct amidation under milder conditions. researchgate.net

Enzymatic Strategies : Biocatalysts, such as enzymes, offer highly selective and efficient routes to amide bond formation, often under environmentally benign aqueous conditions. nih.gov These enzymes can activate carboxylic acids through the formation of acylphosphate or acyl-adenylate intermediates. nih.gov

These advanced catalytic methods represent a shift towards more elegant and efficient chemical synthesis, though their specific application to this compound would require dedicated research and development. researchgate.net

Green chemistry principles are increasingly integrated into industrial chemical processes to minimize environmental impact. For the synthesis of this compound, several green considerations can be applied.

Solvent Choice and Recovery : The choice of solvent is critical. While lower-alkoxyalkanols like 2-methoxyethanol are effective, assessing solvents for their environmental and safety profiles is a key aspect of green chemistry. google.com Implementing solvent recovery and recycling, as demonstrated in related continuous synthesis processes, can significantly reduce waste and production costs. mdpi.com

Catalysis over Stoichiometric Reagents : The use of catalysts is inherently a green practice as it reduces the energy required (by lowering reaction times) and avoids the waste associated with stoichiometric reagents. google.comresearchgate.net

Aqueous Media : Whenever possible, conducting reactions in water is a primary goal of green chemistry. rsc.org Research into aqueous-based synthesis for related compounds, such as the synthesis of sulfonamides which can be performed in water with dynamic pH control, provides a template for future process improvements. rsc.org

Analytical Validation of Synthetic Products

Once synthesized, the purity and identity of this compound must be rigorously confirmed. A combination of chromatographic and spectroscopic methods is used for this analytical validation.

The purity of the final product is commonly determined using High-Performance Liquid Chromatography (HPLC) , with standards often requiring a purity of over 98%. tcichemicals.com The physical properties are verified by measuring the melting point , which for 5-amino-N,N′-bis(2,3-dihydroxypropyl)-isophthalamide hydrochloride is in the range of 216-220°C. google.comgoogle.com

To confirm the chemical structure, a suite of spectroscopic techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) to elucidate the carbon-hydrogen framework and confirm the arrangement of protons and carbon atoms.

Infrared (IR) Spectroscopy to identify the presence of key functional groups, such as the amine (N-H), amide (C=O and N-H), and hydroxyl (O-H) groups.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 2: Analytical Techniques for Product Validation This table is interactive. You can sort and filter the data.

| Technique | Purpose | Typical Result/Observation | Source(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determines purity of the compound. | >98.0% | tcichemicals.com |

| Melting Point Analysis | Confirms identity and purity of the crystalline solid. | 216-220°C | google.com, google.com |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the molecular structure and connectivity of atoms. | A spectrum with chemical shifts and coupling constants matching the expected structure. | General chemical analysis principle |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups. | Absorption bands corresponding to N-H, O-H, and C=O bonds. | General chemical analysis principle |

| Mass Spectrometry (MS) | Determines molecular weight and elemental composition. | A molecular ion peak corresponding to the compound's mass. | General chemical analysis principle |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and its derivatives. This technique separates the main compound from any impurities, allowing for accurate quantification. A typical approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

A validated HPLC method for a related compound, for instance, might use a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% formic acid. nih.gov Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where the analyte exhibits maximum absorbance. ijpbs.com The retention time of the main peak under specific chromatographic conditions is a key identifier of the compound.

For quantitative analysis, a calibration curve is constructed by plotting the peak area against known concentrations of a standard solution. nih.gov The purity of a sample is then determined by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. nih.gov

Table 1: Representative HPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Retention Time | ~8.4 min |

This table presents a representative set of HPLC parameters and is for illustrative purposes.

Spectroscopic Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of synthesized this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of organic molecules. In the ¹H NMR spectrum of a 5-aminoisophthalamide derivative, the chemical shifts, splitting patterns, and integration of the peaks provide information about the number and environment of the protons. For example, protons on the aromatic ring will appear in a distinct region of the spectrum, and their splitting patterns can reveal their substitution pattern. The protons of the amide and amine groups will also have characteristic chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. chemicalbook.com The chemical shift of each carbon atom depends on its local electronic environment. For 5-aminoisophthalamide, distinct signals would be expected for the carbonyl carbons of the amide groups, the aromatic carbons, and any aliphatic carbons in derivative structures.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide groups, and the C-N stretching, as well as bands corresponding to the aromatic ring.

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum confirms the molecular weight of the 5-Aminoisophthalamide derivative. The fragmentation pattern can provide further structural information by showing how the molecule breaks apart under the experimental conditions.

Table 2: Representative Spectroscopic Data for a 5-Aminoisophthalamide Derivative

| Technique | Observed Peaks/Signals (Illustrative) |

| ¹H NMR | δ 7.5-8.5 (m, Ar-H), δ 7.0-7.4 (br s, -CONH₂), δ 4.0-5.0 (br s, -NH₂) |

| ¹³C NMR | δ 165-170 (C=O), δ 115-150 (Ar-C) |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 1680-1640 (C=O stretch), 1600-1450 (C=C stretch, aromatic) |

| MS (m/z) | [M+H]⁺ corresponding to the molecular weight of the specific derivative |

This table presents representative spectroscopic data and is for illustrative purposes. Actual values may vary depending on the specific derivative and experimental conditions.

Derivatization and Functionalization of 5 Aminoisophthalamide Hydrochloride

Functional Group Transformations at the Amide Moiety

N-Alkylation and N-Acylation Strategies

The nitrogen atoms of the amide groups can be readily functionalized through N-alkylation and N-acylation reactions, offering a direct route to introduce new substituents.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved through various synthetic methodologies. A common approach involves the reaction with alkyl halides in the presence of a base to neutralize the generated hydrohalic acid. While direct N-alkylation of primary amides can sometimes be challenging due to the potential for over-alkylation and side reactions, the use of protecting groups or specific reaction conditions can enhance selectivity.

For instance, in related isophthalamide (B1672271) systems, N-alkylation has been successfully performed. A patented process for the N-alkylation of 5-amino-2,4,6-triiodo-isophthalamides, compounds structurally similar to 5-aminoisophthalamide, utilizes reaction with an oxirane in the presence of a strong base. cdnsciencepub.com This method introduces a 2,3-dihydroxypropyl group onto the amide nitrogen. cdnsciencepub.com The reaction is typically carried out at ambient to slightly elevated temperatures (10 to 50°C) in various solvents, including water, alcohols, or dipolar aprotic solvents. cdnsciencepub.com Another established method for N-alkylation of amines, which could be applicable here, is the "borrowing hydrogen" or "hydrogen autotransfer" process, where alcohols serve as alkylating agents in the presence of a suitable metal catalyst, such as iridium or ruthenium complexes. libretexts.orgnih.gov This approach is atom-economical, producing water as the primary byproduct. libretexts.org

| Alkylation Method | Reagents | Typical Conditions | Product Type |

| Reaction with Oxirane | Oxirane (e.g., glycidol), Strong Base (e.g., NaOH) | 10-50°C, Aqueous or alkanolic solvent | N-(Hydroxyalkyl)amide |

| Borrowing Hydrogen | Alcohol, Metal Catalyst (e.g., Ru or Ir complex) | Elevated temperature, Toluene or neat | N-Alkylamide |

N-Acylation: N-acylation introduces an acyl group onto the amide nitrogen, a transformation that can significantly alter the electronic and steric properties of the molecule. This is typically achieved by reacting the amide with an acylating agent such as an acid chloride or an acid anhydride (B1165640). researchgate.net These reactions are often carried out in the presence of a base, like pyridine (B92270), to scavenge the acidic byproduct. byjus.com The N-acylation of amino acids, a related reaction, is a well-established process used in the synthesis of surfactants and other specialty chemicals. numberanalytics.comnih.gov The choice of acylating agent and reaction conditions can be tuned to control the extent of acylation. For example, using a strong acylating agent under forcing conditions might lead to diacylation.

| Acylation Method | Reagents | Typical Conditions | Product Type |

| From Acid Chlorides | Acyl Chloride, Base (e.g., Pyridine) | Varies, often room temperature | N-Acylamide |

| From Acid Anhydrides | Acid Anhydride, Base (e.g., Pyridine) | Varies, may require heating | N-Acylamide |

Modifications of the Carbonyl Centers

The carbonyl groups of the amides are also amenable to chemical modification, most notably through reduction.

Reduction to Amines: The amide carbonyls can be reduced to methylene (B1212753) groups (-CH2-) to yield the corresponding diamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation, as amides are relatively resistant to reduction. masterorganicchemistry.comorgoreview.comlibretexts.org The reaction proceeds via the formation of an imine intermediate which is then further reduced. orgoreview.com This reaction is applicable to primary, secondary, and tertiary amides. masterorganicchemistry.comorgoreview.com The reduction of both amide groups in 5-aminoisophthalamide hydrochloride would lead to the formation of a triamine, significantly altering the molecule's basicity and coordination properties.

Hydrolysis: Amides can be hydrolyzed back to their constituent carboxylic acid and amine components under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.comyoutube.comlibretexts.orgthieme-connect.de Acid-catalyzed hydrolysis of 5-aminoisophthalamide would yield 5-aminoisophthalic acid and ammonia. libretexts.org This process involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com

Chemical Modifications at the Aromatic Amino Group

The primary aromatic amino group is a key functional handle for a variety of chemical transformations, including derivatizations that form new carbon-nitrogen bonds and electrophilic substitution reactions on the aromatic ring.

Amine-Based Derivatizations (e.g., imine, hydrazone formation)

The nucleophilic nature of the aromatic amino group allows for its condensation with carbonyl compounds to form imines and hydrazones.

Imine Formation: The reaction of the primary amino group of 5-aminoisophthalamide with aldehydes or ketones leads to the formation of an imine, also known as a Schiff base. masterorganicchemistry.comyoutube.com This condensation reaction is typically reversible and acid-catalyzed, with an optimal pH around 4-5. masterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org A variety of catalysts, including pyrrolidine, can facilitate this transformation under mild conditions. organic-chemistry.org

Hydrazone Formation: If the amino group is first converted to a hydrazine (B178648), it can then react with aldehydes or ketones to form hydrazones. numberanalytics.comnumberanalytics.comlibretexts.org Hydrazone formation is a robust reaction used in various fields, including bioconjugation and dynamic combinatorial chemistry. nih.govnih.gov The reaction mechanism is analogous to imine formation, involving nucleophilic attack of the hydrazine on the carbonyl carbon followed by dehydration. numberanalytics.comnumberanalytics.com The rate of hydrazone formation can be influenced by the electronic properties of the reactants and the presence of catalysts. nih.govnih.gov

| Derivatization | Reactant | Key Features |

| Imine Formation | Aldehyde or Ketone | Reversible, acid-catalyzed, forms a C=N bond. |

| Hydrazone Formation | Aldehyde or Ketone (after conversion of amine to hydrazine) | Forms a C=N-N bond, often stable. |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 5-aminoisophthalamide is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino group. libretexts.orgbyjus.comwikipedia.org The amino group is a strong activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. byjus.comwikipedia.org However, the two amide groups are deactivating and meta-directing. wikipedia.org Therefore, the regiochemical outcome of EAS reactions will be determined by the interplay of these directing effects.

Given the structure of 5-aminoisophthalamide, the positions ortho to the strongly activating amino group (positions 4 and 6) are the most likely sites for electrophilic attack. The para position is blocked. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating and meta-directing group. byjus.combyjus.com This can lead to a change in the regioselectivity of the substitution. To control the reactivity and regioselectivity, the amino group can be protected, for example, by acetylation to form an acetanilide. libretexts.org The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help to prevent over-substitution. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, although these reactions can be problematic with anilines due to the Lewis acid catalyst complexing with the amino group. libretexts.org

Strategies for Multi-functionalization of the 5-Aminoisophthalamide Core

The presence of three distinct functional groups—two amides and one aromatic amine—on the 5-aminoisophthalamide core allows for the development of strategies for multi-functionalization. By carefully selecting orthogonal reaction conditions and protecting group strategies, it is possible to selectively modify each functional group independently.

For example, one could first protect the highly reactive amino group by acylation. This would allow for selective N-alkylation or N-acylation at the less reactive amide positions. Following the modification of the amides, the protecting group on the amino function could be removed, and this group could then be derivatized, for instance, by imine formation.

Alternatively, electrophilic aromatic substitution could be performed on the protected aniline (B41778) derivative to introduce a fourth functional group onto the aromatic ring. Subsequent deprotection and further derivatization of the amino and amide groups would lead to a highly functionalized molecule. The reduction of one or both amide groups to amines at different stages of the synthesis could also be employed to create a diverse range of polyamine structures. The specific sequence of these reactions would be crucial in determining the final structure and properties of the multi-functionalized 5-aminoisophthalamide derivative. Such strategies are key in the design and synthesis of complex molecules with potential applications in materials science, medicinal chemistry, and coordination chemistry. nih.gov

Orthogonal Protection and Deprotection Regimes

In the synthesis of complex molecules derived from 5-aminoisophthalamide, the concept of orthogonal protection is paramount. organic-chemistry.orgthieme-connect.de This strategy allows for the selective deprotection of one functional group without affecting others in the molecule, enabling precise, stepwise chemical modifications. organic-chemistry.orgthieme-connect.de For 5-aminoisophthalamide, the primary amino group is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. The two amide protons, in contrast, are significantly less acidic and reactive. This inherent difference in reactivity often allows for the selective protection of the amino group without interfering with the amide bonds.

Commonly used amine-protecting groups that offer orthogonality include:

tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable under a variety of conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA). organic-chemistry.org

9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to the acid-labile Boc group, the Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent. organic-chemistry.org

1,3-dithian-2-ylmethoxycarbonyl (Dmoc): This group introduces another dimension of orthogonality as it is removed under nearly neutral oxidative conditions, which are orthogonal to the acidic and basic conditions used for Boc and Fmoc deprotection, respectively. nih.gov

The stability of these protecting groups under different reaction conditions allows for a highly controlled and selective deprotection sequence, which is fundamental for the subsequent functionalization steps.

| Protecting Group | Structure | Deprotection Reagents | Stability |

| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Stable to base, mild hydrogenation | |

| Fmoc | 20% Piperidine in Dimethylformamide (DMF) | Stable to acid, mild hydrogenation | |

| Dmoc | Sodium periodate (B1199274) or Hydrogen peroxide with a catalyst | Stable to acid, base, and catalytic hydrogenation |

Sequential Reactivity Protocols

The differential reactivity of the functional groups in 5-aminoisophthalamide allows for the development of sequential reactivity protocols. These protocols are designed to modify the molecule in a controlled, stepwise manner. A typical sequence might involve the protection of the highly reactive amino group, followed by the functionalization of other parts of the molecule, and concluding with the deprotection of the amino group for further derivatization.

An illustrative example of a sequential reactivity protocol could be the synthesis of a selectively N-acylated derivative.

Step 1: Protection of the Amino Group The initial step would involve the protection of the primary amino group of 5-aminoisophthalamide. For instance, the reaction with Boc-anhydride in the presence of a base would yield the N-Boc protected intermediate.

Step 2: Functionalization of the Isophthalamide Core With the amino group protected, subsequent reactions can be directed towards other sites. For example, electrophilic aromatic substitution reactions, such as iodination using iodine chloride, can be performed on the aromatic ring. google.com This step would yield a functionalized, N-protected 5-aminoisophthalamide derivative.

Step 3: Deprotection of the Amino Group The Boc group is then selectively removed by treatment with an acid like TFA, regenerating the free amino group while leaving the newly introduced functional group and the original amide bonds intact.

Step 4: Derivatization of the Amino Group The now-free amino group can be subjected to further derivatization, such as acylation with an acyl chloride or an activated carboxylic acid, to introduce a desired side chain. For example, reaction with acetoxyacetyl chloride has been used to acylate the amino group of a related triiodinated derivative. researchgate.net

This sequential approach ensures that the chemical modifications occur at the desired positions in a predictable and controlled manner, which is essential for the synthesis of complex, well-defined molecules based on the 5-aminoisophthalamide scaffold.

| Step | Reaction | Reagents and Conditions | Result |

| 1 | Protection | Boc-anhydride, base (e.g., triethylamine), solvent (e.g., THF) | N-Boc-5-aminoisophthalamide |

| 2 | Functionalization | Iodine chloride, pH 2-3, 60-90°C (example for a related derivative) | Functionalized N-Boc-5-aminoisophthalamide |

| 3 | Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Functionalized 5-aminoisophthalamide |

| 4 | Derivatization | Acyl chloride (e.g., acetoxyacetyl chloride), base, solvent | N-acylated functionalized 5-aminoisophthalamide |

Applications of 5 Aminoisophthalamide Hydrochloride in Advanced Materials Science

Role as a Building Block for Polymeric Materials

The bifunctional nature of 5-Aminoisophthalamide hydrochloride, possessing both a primary amine and amide groups that can be hydrolyzed to carboxylic acids, positions it as a valuable monomer in the synthesis of advanced polymeric materials.

This compound is a key precursor for the synthesis of aromatic polyamides, more commonly known as aramids. britannica.comnih.gov Aramids are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. britannica.commdpi.com The rigid aromatic rings in the polymer backbone, linked by strong amide bonds, impart these desirable properties. britannica.com

The general synthesis of aramids involves the polycondensation reaction between an aromatic diamine and an aromatic diacid chloride. nih.gov 5-Aminoisophthalamide can be conceptually utilized in this process. Its amino group can react with a diacid chloride, while the isophthalamide (B1672271) portion can be derived from isophthaloyl chloride, a common aramid monomer. The presence of the additional amine functionality offers a route to introduce specific properties or to create cross-linked polymer networks.

The properties of the resulting aramid polymers can be rationally designed by carefully selecting the co-monomers and controlling the polymerization conditions. For instance, the incorporation of monomers with specific functionalities can lead to polymers with tailored characteristics such as improved solubility or flame retardancy.

Table 1: Properties of Representative Aramid Polymers

| Property | Nomex® (meta-aramid) | Kevlar® (para-aramid) |

|---|---|---|

| Melting Point | Decomposes at ~350 °C britannica.com | >500 °C britannica.com |

| Tensile Strength | High | Very High mdpi.com |

| Key Feature | Flame and heat resistance britannica.com | Exceptional strength-to-weight ratio britannica.com |

| Primary Application | Protective clothing, insulation britannica.com | Ballistic vests, composites britannica.com |

This table presents data for well-known commercial aramids to illustrate the performance characteristics achievable in this class of polymers, for which this compound can be a potential building block.

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to fine-tune the properties of the final material. In the context of aramids, copolymerization can be employed to disrupt the regularity of the polymer chains, which can enhance solubility and processability without significantly compromising thermal stability.

For example, high-tenacity aramid yarns have been fabricated from copolymers. re-tic.com By incorporating a third monomer alongside the primary diamine and diacid chloride, specific attributes can be engineered into the polymer. The introduction of a monomer like 5-Aminoisophthalamide, with its distinct substitution pattern and reactive amine, into an aramid backbone could lead to copolymers with modified properties such as:

Improved Adhesion: The free amino group could serve as a reactive site for bonding with other surfaces or polymer matrices in a composite material.

Enhanced Dyeability: The amino group can provide sites for the attachment of dye molecules.

Modified Mechanical Properties: The introduction of a different monomer unit can alter the packing of polymer chains, affecting properties like flexibility and tensile strength.

Engineering of Functional Nanomaterials

The reactivity of the amino group in this compound also makes it a suitable candidate for the surface modification of nanomaterials, thereby creating functionalized materials for a variety of applications.

Inorganic materials such as clay minerals, particularly montmorillonite, are often used as reinforcing fillers in polymer composites. scbt.com However, the inherently hydrophilic nature of clay surfaces makes them incompatible with many hydrophobic polymers. scbt.com To overcome this, the clay surface is often modified with organic molecules to render it more organophilic. nih.govscbt.com

This surface modification is typically achieved through an ion-exchange reaction, where the inorganic cations present in the clay galleries are replaced by organic cations, such as those derived from amines. nih.gov Amino functionalized clay minerals are effective adsorbents for anionic pollutants due to their positive surface charge. nih.gov While specific studies on this compound for this purpose are not prevalent, the principle of using amino-containing compounds is well-established. The amino group of this compound could be protonated to form a cation capable of intercalating into the clay layers, thereby expanding the interlayer spacing and creating a more organophilic surface.

Table 2: Effect of Organic Modification on Clay Properties

| Property | Unmodified Clay | Organically Modified Clay |

|---|---|---|

| Surface Nature | Hydrophilic scbt.com | Hydrophobic/Organophilic scbt.com |

| Interlayer Spacing | Smaller | Larger nih.gov |

| Dispersion in Polymers | Poor | Improved scbt.com |

| Adsorption Capacity for Anionic Pollutants | Low nih.gov | High nih.gov |

The organically modified clays, or organoclays, can then be integrated as functional fillers into polymer matrices to form nanocomposites. scbt.com The improved compatibility between the organoclay and the polymer leads to better dispersion of the filler, which in turn can significantly enhance the mechanical and thermal properties of the composite material. scbt.com

The use of a functional molecule like 5-Aminoisophthalamide for clay modification could offer an additional advantage. The reactive amino group on the clay surface could potentially form covalent bonds with the polymer matrix during processing, leading to a stronger interface and more effective stress transfer between the polymer and the filler. This would result in composite materials with superior strength and durability.

Supramolecular Architectures Based on 5-Aminoisophthalamide Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The molecular structure of 5-Aminoisophthalamide, with its multiple hydrogen bond donors (N-H from the amino and amide groups) and acceptors (C=O from the amide groups), makes it an excellent candidate for forming well-defined supramolecular architectures.

While specific research on the supramolecular structures of 5-Aminoisophthalamide is limited, studies on analogous molecules demonstrate the potential. For instance, derivatives of melamine, which also possesses multiple amine and aromatic nitrogen functionalities, are known to form complex nano- and micro-scale structures through hydrogen bonding. elsevierpure.com Similarly, other small organic molecules with appropriate functional groups have been shown to self-assemble into intricate architectures like chains and fused rings. researchgate.net

Derivatives of 5-Aminoisophthalamide could be designed to self-assemble into various forms, such as:

One-dimensional chains: Through head-to-tail hydrogen bonding interactions.

Two-dimensional sheets: By forming a network of hydrogen bonds in a plane.

Three-dimensional frameworks: Leading to the formation of porous materials with potential applications in gas storage or catalysis.

The study of such supramolecular assemblies is a growing field, and the unique combination of functional groups in 5-Aminoisophthalamide derivatives makes them promising targets for the design of new functional materials based on self-assembly principles. nih.gov

Principles of Non-Covalent Interactions in Assembly

The self-assembly of isophthalamide-containing molecules is primarily governed by a hierarchy of non-covalent interactions. researchgate.net These forces, though individually weaker than covalent bonds, collectively dictate the three-dimensional structure and properties of the resulting supramolecular assemblies. The key non-covalent interactions involving the isophthalamide core include:

Hydrogen Bonding: The amide groups of the isophthalamide are excellent donors and acceptors for hydrogen bonds. This directional and specific interaction is a primary driving force for self-assembly, often leading to the formation of predictable and stable patterns, such as tapes or sheets. rsc.org For instance, primary amides possess two hydrogen bond donors (the N-H protons) and two acceptors (the carbonyl oxygen lone pairs), enabling the formation of robust two-dimensional networks. rsc.org In N¹,N³-di(5-X-pyridin-2-yl)isophthalamides, the amide N-H groups can form strong hydrogen bonds with the amide carbonyl oxygen (N-H···O) or with nitrogen atoms on the pyridine (B92270) rings (N-H···N). mdpi.com The presence of an additional amino group, as in 5-aminoisophthalamide, provides further hydrogen bonding sites, potentially leading to more complex and hierarchical structures.

π-π Stacking: The aromatic ring of the isophthalamide core can participate in π-π stacking interactions with other aromatic systems. These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, contribute to the stability of the assembled structures, particularly in the formation of columnar or layered architectures.

Van der Waals Forces: These are non-specific attractive or repulsive forces between molecules. While individually weak, the cumulative effect of van der Waals interactions, especially over large molecular surfaces, plays a significant role in the close packing of molecules within a supramolecular assembly. nih.gov

Halogen Bonding: The introduction of halogen substituents onto the isophthalamide framework can lead to halogen bonding, a directional interaction between a halogen atom and a Lewis base. In a series of N¹,N³-di(5-X-pyridin-2-yl)isophthalamides (where X = F, Cl, Br, I), halogen bonding was observed to play a crucial role in the solid-state aggregation, with Br···Br and N···I interactions influencing the crystal packing. researchgate.net

The interplay and competition between these various non-covalent forces determine the final conformation and packing of the molecules, giving rise to a diverse range of supramolecular structures. researchgate.net

Directed Self-Assembly and Molecular Recognition

The principles of non-covalent interactions are harnessed for directed self-assembly and molecular recognition using isophthalamide-based molecules. Molecular recognition refers to the specific binding of one molecule (a host) to another (a guest) through these non-covalent forces. nih.gov The isophthalamide unit, with its defined geometry and hydrogen-bonding sites, is an excellent scaffold for creating molecules capable of recognizing and binding to specific substrates.

Research on N¹,N³-di(5-X-pyridin-2-yl)isophthalamides demonstrates how molecular conformation and intermolecular interactions can be controlled to direct the assembly process. researchgate.net These molecules were found to adopt either syn/anti or anti/anti conformations, which in turn influenced the resulting supramolecular architecture. researchgate.net For example, the F-DIP and Br-DIP derivatives, which are essentially isostructural, form 2D molecular sheets through strong amide-amide interactions. researchgate.net These sheets are then linked by weaker C-H···F contacts or Br···Br halogen bonds, respectively, showcasing a hierarchical assembly process. researchgate.net

The specificity of hydrogen bonding in isophthalamide systems allows for the design of receptors for various molecules. For instance, 'twisted' isophthalamide analogues have been shown to undergo a color change in the presence of specific anions like fluoride, indicating a binding event. This is a form of molecular recognition where the receptor is designed to have a high affinity for a particular guest.

The following table summarizes the conformational and interaction data for a series of halogenated N¹,N³-di(5-X-pyridin-2-yl)isophthalamides, illustrating the principles of directed assembly.

| Compound | Conformation | Key Intermolecular Interactions |

| H-DIP | syn/anti | N-H···O hydrogen bonds, π-π stacking |

| F-DIP | anti/anti | N-H···N hydrogen bonds, C-H···F contacts |

| Cl-DIP | syn/anti and anti/anti (2:1) | N-H···O and N-H···N hydrogen bonds, Cl···Cl interactions |

| Br-DIP | anti/anti | N-H···O hydrogen bonds, Br···Br halogen bonds |

| I-DIP·½(H₂O) | syn/anti | N-H···O(water) hydrogen bonds, N···I halogen bonds |

Data sourced from a study on a series of isophthalamides. researchgate.net

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry is a branch of supramolecular chemistry where a larger host molecule encapsulates a smaller guest molecule, forming an inclusion complex. nih.gov These complexes are held together by the same non-covalent interactions discussed earlier. The isophthalamide unit is a valuable component in the construction of macrocyclic hosts due to its structural rigidity and hydrogen bonding capabilities.

Isophthalamide-based macrocycles have been shown to self-associate into dimeric structures in both solution and the solid state through hydrogen bonding. rsc.org This self-assembly is a form of host-guest interaction where one macrocycle acts as a host for another. Such systems are crucial in the template-directed synthesis of mechanically interlocked molecules like catenanes and rotaxanes, where the macrocycle is threaded onto a linear guest molecule.

The design of these host molecules often involves positioning the isophthalamide units to create a pre-organized cavity that is complementary in size, shape, and chemical properties to the intended guest. The binding affinity of a host for a guest is a measure of the stability of the host-guest complex and is determined by the sum of all the favorable non-covalent interactions.

While specific host-guest complexes involving this compound are not detailed in the provided search results, the principles derived from isophthalamide-containing systems are directly applicable. The amino group could serve as an additional recognition site, potentially for anionic guests through hydrogen bonding or electrostatic interactions after protonation.

The table below provides examples of host-guest systems where isophthalamide or related amide functionalities play a key role in binding.

| Host Type | Guest Type | Key Interactions |

| Isophthalamide Macrocycle | Anions (e.g., Chloride) | Hydrogen bonding from amide N-H to the anion |

| 'Twisted' Isophthalamide | Anions (e.g., Fluoride, Benzoate) | Enhanced hydrogen bonding from more acidic N-H groups |

| Cubane-1,3-dicarboxamide Macrocycle | Axle-like molecules | Hydrogen bonding between amide groups of host and guest |

Information synthesized from studies on isophthalamide-based host-guest systems. rsc.orgrsc.org

Advanced Chemical Applications and Research Directions

Design and Synthesis of Advanced Ligands and Chelators

The arrangement of nitrogen and oxygen atoms on the benzene (B151609) ring makes 5-Aminoisophthalamide hydrochloride an effective scaffold for designing ligands that can securely bind to metal ions. This process, known as chelation, is fundamental in fields ranging from materials science to medicinal chemistry. beloit.edu Chelating agents control metal ions by blocking their reactive sites, thereby altering their chemical and physical properties. beloit.edu

5-Aminoisophthalamide and its derivatives are effective chelating agents due to the presence of multiple donor atoms (two amide oxygens and one amino nitrogen) that can coordinate with a single metal ion, forming a stable, ring-like structure called a chelate. The closely related compound, 5-aminoisophthalic acid, has been shown to act as a bridging ligand, using its carboxyl groups and amino group to coordinate with transition metal ions like zinc (Zn²⁺) to form stable, three-dimensional supramolecular networks. google.com The 5-aminoisophthalamide molecule is expected to exhibit similar behavior, with the carbonyl oxygen atoms of the amide groups serving as the primary coordination sites.

The formation of these complexes relies on the donation of electron pairs from the ligand's oxygen and nitrogen atoms to the empty orbitals of the metal ion. beloit.edu The stability of the resulting metal complex is influenced by factors such as the type of metal ion, the pH of the solution, and the geometry of the ligand. beloit.edu Amide groups are known to be effective coordinating moieties for a variety of metal ions. mdpi.com

Table 1: Potential Metal Ion Chelation by 5-Aminoisophthalamide

| Metal Ion | Potential Coordinating Atoms from Ligand | Resulting Complex Type |

| Zinc (Zn²⁺) | Amide Oxygens, Amino Nitrogen | Coordination Polymer google.com |

| Copper (Cu²⁺) | Amide Oxygens, Amino Nitrogen | Square Planar or Octahedral Complex nih.gov |

| Iron (Fe³⁺) | Amide Oxygens | Siderophore-like Complex nih.gov |

| Gadolinium (Gd³⁺) | Amide Oxygens | MRI Contrast Agent Precursor |

| Technetium (Tc-99m) | Amide Oxygens, Amino Nitrogen | Radiopharmaceutical Precursor |

This table is illustrative, based on the known coordination chemistry of similar functional groups.

In non-clinical research, there is significant interest in developing bimodal imaging probes that combine two different imaging modalities, such as Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET), into a single molecule. This allows for complementary information to be gathered, for instance, anatomical detail from MRI and metabolic function from PET.

The structure of this compound is a suitable platform for creating such probes. A bifunctional chelator is a key component of many imaging agents, serving to stably bind a radiometal while also being linked to a biological targeting vector. researchgate.net The chelation sites on the 5-Aminoisophthalamide scaffold can be used to complex a paramagnetic metal ion (like Gd³⁺ for MRI) or a radioisotope (like Gallium-68 for PET). Simultaneously, the amino group (–NH₂) provides a reactive handle for covalent attachment to a targeting moiety, such as a peptide or antibody, that can direct the probe to a specific biological target, like a tumor cell. Nuclear molecular imaging is a critical tool in pharmacological research to study drug mechanisms and evaluate receptor occupancy. nih.gov

Role as a Precursor in Complex Organic Synthesis

Beyond its use in coordination chemistry, this compound serves as a versatile starting material for the synthesis of more complex organic molecules. Its functional groups can be transformed or used to participate in reactions that build intricate molecular frameworks.

The two primary amide groups of this compound can be chemically converted into nitrile (–C≡N) groups through a dehydration reaction. This transformation yields 5-amino-1,3-dicyanobenzene, a valuable intermediate in the synthesis of dyes, polymers, and pharmaceutical compounds.

The reaction typically involves treating the diamide (B1670390) with a strong dehydrating agent. Common reagents for this type of conversion include:

Phosphorus oxychloride (POCl₃)

Thionyl chloride (SOCl₂)

Trifluoroacetic anhydride (B1165640) (TFAA)

Cyanuric chloride

This conversion is significant because it transforms the hydrogen-bond-donating amide groups into the rigid, linear, and electron-withdrawing nitrile groups, which imparts distinct chemical and electronic properties to the molecule, making it a useful building block for materials with specific optical or electronic characteristics.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. beilstein-journals.orgnih.gov The primary amine group of this compound makes it an ideal component for certain MCRs, particularly the Ugi four-component reaction (U-4CR). nih.gov

In a typical Ugi reaction, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. By using 5-Aminoisophthalamide as the amine component, a complex peptidomimetic structure can be synthesized in a single, efficient step. This strategy allows for the rapid generation of diverse molecular libraries for applications such as drug discovery. nih.gov

Table 2: Example of 5-Aminoisophthalamide in an Ugi Four-Component Reaction

| Component | Example Compound | Role in Reaction |

| Amine | 5-Aminoisophthalamide | Provides the primary nucleophile and core scaffold. |

| Aldehyde | Benzaldehyde | Forms an imine intermediate with the amine. |

| Isocyanide | tert-Butyl isocyanide | Traps the nitrilium ion intermediate. mdpi.com |

| Carboxylic Acid | Acetic Acid | Provides the acyl group and acts as a proton source. |

The resulting product would contain the intact 5-aminoisophthalamide core, now linked to a new, complex side chain, demonstrating the compound's utility as a scaffold for building molecular diversity.

Computational and Theoretical Investigations of 5 Aminoisophthalamide Hydrochloride Systems

Molecular Dynamics and Conformational Studies

This area of study would focus on the movement and preferred shapes of the 5-Aminoisophthalamide hydrochloride molecule over time.

Quantum Chemical Analysis of Electronic and Spectroscopic Properties

Quantum chemical methods would be used to investigate the electron distribution and related properties of this compound.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict how a molecule (a ligand) might bind to a larger molecule, typically a protein. This is a common practice in drug discovery. Although no specific molecular docking studies featuring this compound were found, studies on related isophthalamide (B1672271) derivatives have been conducted. For instance, a study on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide derivatives included molecular docking against the epidermal growth factor receptor (EGFR) to explore their potential as anticancer agents. nih.govnih.gov Such a study for this compound would involve computationally placing the molecule into the binding site of a target protein to predict its binding orientation and affinity. The results are often presented in a table summarizing binding energies and key interactions.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling is a cornerstone of computational chemistry, providing a virtual window into the binding of a molecule to its biological target. For isophthalamide-based compounds, molecular docking and simulation studies have been instrumental in elucidating their binding modes.

In a notable study, the isophthalamide ligand, N1,N3-bis(1-hydrazinyl-1-oxopropan-2-yl)isophthalamide, was investigated for its interaction with various transition metal ions through molecular docking. bohrium.com The spectral data revealed that the isophthalamide ligand coordinates with the central metal ions in a neutral tetradentate fashion, utilizing the two carbonyl oxygens and two amide nitrogen atoms for chelation. bohrium.com This type of interaction modeling is crucial for understanding the coordination chemistry and potential biological applications of metallated isophthalamide complexes.

Molecular docking studies on benzamide (B126) derivatives have also provided detailed insights into their binding mechanisms with various protein targets. These studies typically involve docking the ligand into the active site of a receptor to predict the preferred binding orientation and affinity. For instance, in the investigation of benzamide derivatives as acetylcholinesterase inhibitors, molecular docking revealed that these compounds can bind to both the catalytic and peripheral sites of the enzyme. nih.gov This dual binding capability is a significant finding that can guide the design of more potent inhibitors. The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking with aromatic residues in the active site.

The general principles from these studies can be extrapolated to hypothesize the interaction of this compound with a given receptor. The isophthalamide core would likely serve as a scaffold, with the two amide groups acting as key hydrogen bond donors and/or acceptors. The amino group at the 5-position could also participate in hydrogen bonding or electrostatic interactions, significantly influencing the binding orientation and affinity. The specific nature of these interactions would, of course, be dependent on the topology and amino acid composition of the receptor's binding pocket.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For benzamide and isophthalamide derivatives, several SAR studies have been conducted, providing a roadmap for designing compounds with improved potency and selectivity.

A study on benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors revealed several key SAR insights. nih.gov It was found that the position of a dimethylamine (B145610) side chain significantly impacted the inhibitory activity and selectivity. nih.gov Specifically, para-substituted derivatives showed more potent AChE inhibition compared to their meta- or ortho-substituted counterparts. nih.gov Furthermore, picolinamide derivatives were generally more potent than the corresponding benzamide derivatives. nih.gov

| Compound | Substitution Pattern | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |

| 4a | p-aminophenol derivative | 5.83 ± 0.25 | >250 | >42.88 |

| 4b | m-aminophenol derivative | 15.26 ± 0.51 | >250 | >16.38 |

| 4c | o-aminophenol derivative | 28.94 ± 1.03 | >250 | >8.64 |

| 7a | p-aminophenol picolinamide | 2.49 ± 0.19 | 247.51 ± 8.63 | 99.40 |

Data sourced from a study on benzamide and picolinamide derivatives as cholinesterase inhibitors. nih.govresearchgate.net

Furthermore, SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have shown that the nature of the substituent at the C-5 position of the benzamide core is crucial for activity. acs.org It was observed that electron-withdrawing groups like fluorine were less tolerated at this position, while smaller, electron-rich substitutions led to more active compounds. acs.org This finding is particularly relevant to this compound, as the amino group at the 5-position is an electron-donating group. Additionally, secondary amides were found to be more potent than primary amides, suggesting that modifications to the amide groups of the isophthalamide scaffold could significantly modulate activity. acs.org

| Compound | C-5 Substituent | IC90 (µM) against M. tuberculosis |

| 2 | Morpholine | 2.8 |

| 4a | Bromine | 5.5 |

| 4b | Methyl | 0.62 |

| 4c | Methoxy | 3.6 |

Data sourced from a study on benzamides as Mycobacterium tuberculosis QcrB inhibitors. acs.org

These examples from the literature on related compounds underscore the importance of systematic structural modifications and subsequent computational and experimental evaluation to build a comprehensive SAR profile. For this compound, future studies would likely explore the impact of modifying the amino group, substituting the hydrogen atoms on the amide nitrogens, and introducing various substituents on the aromatic ring to optimize its interaction with specific biological targets.

Q & A

Q. How can researchers effectively synthesize and purify 5-Aminoisophthalamide hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves condensation reactions of isophthalic acid derivatives with ammonia under acidic conditions. Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluent. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) . Key Considerations : Ensure anhydrous conditions during synthesis to avoid hydrolysis of intermediates.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use NMR (DMSO-d6, 400 MHz) to identify aromatic protons (δ 7.8–8.2 ppm) and amine protons (δ 5.5–6.0 ppm). NMR confirms carbonyl carbons (δ 165–170 ppm) .

- FT-IR : Look for N–H stretches (3300–3500 cm) and C=O stretches (1680–1700 cm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 213.1 (theoretical molecular weight: 212.6) .

Q. How stable is this compound under various storage conditions?

- Methodological Answer : Stability tests indicate degradation at >40°C or >60% humidity. Store at 2–8°C in airtight, amber vials. Monitor degradation via HPLC every 6 months. Degradation products include isophthalamic acid (identified via LC-MS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Use a fractional factorial design to test variables:

- Catalyst concentration (e.g., HCl: 0.1–1.0 M)

- Temperature (80–120°C)

- Reaction time (4–24 hours)

Analyze via ANOVA to identify significant factors. For example, increasing HCl concentration from 0.5 M to 0.8 M improved yield by 15% in pilot studies .

Q. How to resolve contradictions in spectral data for this compound across studies?

- Methodological Answer :

- Cross-validate using multiple techniques (e.g., X-ray crystallography for definitive structure confirmation).

- Compare with reference spectra from databases like PubChem or Reaxys. Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl3) .

- Replicate synthesis using literature protocols to isolate experimental vs. analytical errors .

Q. What mechanistic insights exist for the role of this compound in organic synthesis?

- Methodological Answer : The compound acts as a bifunctional catalyst in nucleophilic acyl substitutions. Kinetic studies (e.g., stopped-flow UV-Vis) show its amine group facilitates proton transfer, while the carbonyl activates electrophiles. Isotopic labeling (-NH2) confirmed amine participation in transition states .

Q. How to design experiments to study degradation pathways under oxidative stress?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.